Cas no 52558-23-3 ((2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid)

(2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid structure
52558-23-3 structure
Product Name:(2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid
CAS No:52558-23-3
MF:C8H15NO5
MW:205.208402872086
CID:937104
PubChem ID:10899749
Update Time:2025-10-29

(2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2r)-
    • (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid
    • (R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
    • (2R)-3-([(TERT-BUTOXY)CARBONYL]AMINO)-2-HYDROXYPROPANOIC ACID
    • (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid
    • DTXSID40447672
    • G53462
    • EN300-1589789
    • SCHEMBL2454946
    • 52558-23-3
    • Inchi: 1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
    • InChI Key: JJCAYTVAYSGVLA-RXMQYKEDSA-N
    • SMILES: O(C(NC[C@H](C(=O)O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 205.09502258g/mol
  • Monoisotopic Mass: 205.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 95.9Ų

(2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid Pricemore >>

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Additional information on (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid

Comprehensive Guide to (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid (CAS No. 52558-23-3)

(2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid (CAS No. 52558-23-3) is a chiral organic compound widely used in pharmaceutical synthesis, biochemical research, and specialty chemical applications. This compound belongs to the class of N-Boc protected amino acid derivatives, featuring both a hydroxyl group and a carboxylic acid functional group, making it a versatile building block in organic chemistry.

The growing interest in chiral synthesis and peptide-based therapeutics has increased demand for high-purity (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid. Researchers frequently search for "Boc-protected amino acid applications" and "chiral building blocks for drug discovery", reflecting its importance in modern medicinal chemistry. The compound's unique stereochemistry at the 2-position (R-configuration) makes it particularly valuable for creating enantiomerically pure pharmaceuticals.

From a chemical perspective, (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid demonstrates excellent stability under standard conditions while remaining reactive at the carboxyl group for further derivatization. Its tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions, a feature that answers common search queries like "Boc deprotection conditions" and "acid-sensitive protecting groups". The compound typically appears as a white crystalline powder with good solubility in polar organic solvents.

In pharmaceutical applications, this compound serves as a key intermediate for peptide synthesis, particularly in the development of bioactive molecules and therapeutic peptides. Recent publications highlight its use in creating enzyme inhibitors and receptor modulators, addressing popular research topics such as "targeted drug delivery systems" and "precision medicine approaches". The hydroxyl group present in the molecule allows for additional functionalization, expanding its utility in drug design.

The synthesis of (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid typically involves asymmetric synthesis methods or resolution techniques to obtain the desired R-enantiomer. Manufacturers often optimize processes to answer industry demands for "high-yield chiral synthesis" and "cost-effective amino acid derivatives". Analytical methods like HPLC and chiral chromatography ensure the compound meets strict purity standards required for pharmaceutical applications.

From a market perspective, the global demand for specialty amino acid derivatives like (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid continues to grow, driven by expanding research in biopharmaceuticals and personalized medicine. Industry reports frequently cite searches for "amino acid building block market trends" and "chiral compound suppliers", reflecting commercial interest in this chemical space. The compound's stability and versatility make it a preferred choice for contract research organizations and academic laboratories alike.

Quality control of (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid involves rigorous testing for enantiomeric purity, residual solvents, and heavy metal content. These parameters address common customer concerns about "pharmaceutical-grade amino acids" and "GMP-compliant intermediates". Advanced characterization techniques including NMR spectroscopy and mass spectrometry provide comprehensive quality assurance for this important synthetic intermediate.

Storage and handling recommendations for (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid typically suggest keeping the material in a cool, dry environment away from strong acids or bases. These guidelines respond to frequently searched terms like "amino acid derivative storage conditions" and "handling hygroscopic compounds". Proper storage maintains the compound's stability and extends its shelf life for research and production use.

Emerging applications of (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid include its use in bioconjugation chemistry and material science, particularly for creating functionalized surfaces and biocompatible polymers. These innovative uses align with trending research topics such as "smart biomaterials" and "biointerface engineering", demonstrating the compound's expanding role beyond traditional pharmaceutical applications.

For researchers working with (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid, understanding its spectroscopic properties and reactivity patterns is essential. Common technical inquiries include "NMR peaks for Boc-protected amino acids" and "coupling reactions with hydroxy acids", highlighting the need for detailed characterization data when planning synthetic routes or analytical methods.

The environmental profile of (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid shows favorable characteristics, with proper disposal methods focusing on neutralization and professional waste management. These considerations address growing concerns about "green chemistry practices" and "sustainable pharmaceutical synthesis", important topics in contemporary chemical research and development.

In conclusion, (2R)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoic acid (CAS No. 52558-23-3) represents a valuable chiral building block with diverse applications in drug discovery, peptide chemistry, and material science. Its unique combination of protected amino, hydroxyl, and carboxylic acid functionalities makes it particularly useful for creating complex molecular architectures. As research continues to explore new applications for chiral synthons, this compound remains an important tool for chemists developing next-generation therapeutic agents and functional materials.

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